2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol
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Overview
Description
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a benzyloxy group, an ethyl chain, and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of benzyloxyethanol with 2-methylpropane-1,3-diol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy aldehydes or acids, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol exerts its effects involves interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems. The ethyl chain and propane-1,3-diol backbone contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxy group but lacks the propane-1,3-diol backbone.
2-(Benzyloxy)ethyl acetate: Contains a benzyloxy group and an ethyl chain but has an acetate group instead of a diol.
2-(Benzyloxy)benzaldehyde: Features a benzyloxy group attached to a benzaldehyde structure.
Uniqueness
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a benzyloxy group and a propane-1,3-diol backbone allows for diverse applications and interactions in various chemical and biological contexts.
Properties
CAS No. |
88214-45-3 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylmethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-13(10-14,11-15)7-8-16-9-12-5-3-2-4-6-12/h2-6,14-15H,7-11H2,1H3 |
InChI Key |
RRURQKPRHHWBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)(CO)CO |
Origin of Product |
United States |
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